
Methyl (2R,3S)-3-hydroxy-2-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R,3S)-3-hydroxy-2-methylpentanoate is an organic compound with a chiral center, making it an enantiomer. This compound is often used in various chemical and biological research applications due to its unique stereochemistry and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (2R,3S)-3-hydroxy-2-methylpentanoate can be synthesized through several methods. One common approach involves the use of stereoselective reduction of the corresponding keto ester. This process typically employs chiral catalysts or reagents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biocatalysts. Enzymes such as lipases are used to catalyze the esterification or transesterification reactions, providing high enantioselectivity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,3S)-3-hydroxy-2-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO₄ (Potassium permanganate).
Reduction: Reducing agents such as LiAlH₄ (Lithium aluminium hydride) and NaBH₄ (Sodium borohydride) are frequently used.
Substitution: Reagents like SOCl₂ (Thionyl chloride) and PBr₃ (Phosphorus tribromide) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of alkyl halides or other substituted esters.
Scientific Research Applications
Methyl (2R,3S)-3-hydroxy-2-methylpentanoate is utilized in various scientific research fields:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Employed in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism by which methyl (2R,3S)-3-hydroxy-2-methylpentanoate exerts its effects involves its interaction with specific molecular targets. The hydroxyl and ester groups play crucial roles in its reactivity, allowing it to participate in various biochemical pathways. The compound’s stereochemistry also influences its binding affinity and specificity towards enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2R,3S)-3-hydroxy-2-methylbutanoate
- Methyl (2R,3S)-3-hydroxy-2-methylhexanoate
Uniqueness
Methyl (2R,3S)-3-hydroxy-2-methylpentanoate is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its analogs. This makes it particularly valuable in stereoselective synthesis and research applications .
Properties
CAS No. |
84277-55-4 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
methyl (2R,3S)-3-hydroxy-2-methylpentanoate |
InChI |
InChI=1S/C7H14O3/c1-4-6(8)5(2)7(9)10-3/h5-6,8H,4H2,1-3H3/t5-,6+/m1/s1 |
InChI Key |
DPSANHWICFQPHY-RITPCOANSA-N |
Isomeric SMILES |
CC[C@@H]([C@@H](C)C(=O)OC)O |
Canonical SMILES |
CCC(C(C)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(2-Chloroethyl)phenyl]carbonohydrazonoyl dicyanide](/img/structure/B14410735.png)

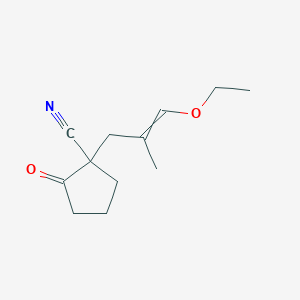
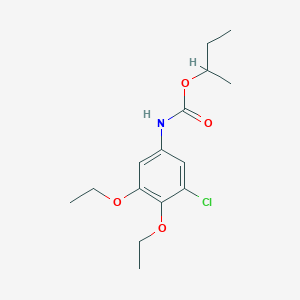
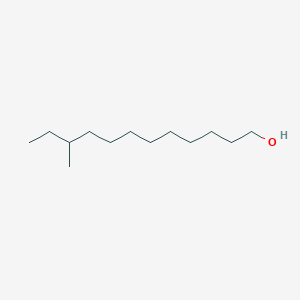

![Diphenyl 2,2'-[carbonylbis(oxy)]dibenzoate](/img/structure/B14410769.png)
![N-[2-Amino-1-(2,4-dimethylphenyl)ethylidene]hydroxylamine](/img/structure/B14410777.png)
![Trimethyl{[2-methyl-4-(trimethylsilyl)but-3-yn-2-yl]oxy}silane](/img/structure/B14410787.png)
![2-[(E)-N-ethoxy-C-ethylcarbonimidoyl]-3-hydroxy-5-pyridin-3-ylcyclohex-2-en-1-one](/img/structure/B14410794.png)
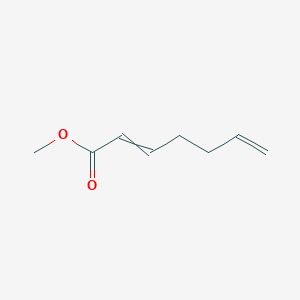
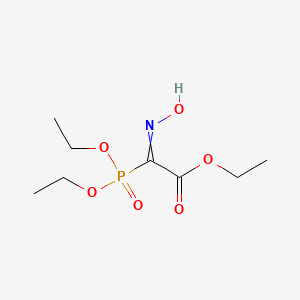
![5-Methylidenespiro[3.5]nonan-1-one](/img/structure/B14410804.png)
![N,N-Dimethyl-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14410814.png)
